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Compound of Interest

Compound Name: Egfr-IN-35

Cat. No.: B12411242 Get Quote

For Immediate Release

A novel and potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), identified as

Egfr-IN-35, has emerged as a significant compound in preclinical cancer research. This

technical guide provides an in-depth overview of Egfr-IN-35, its primary molecular target, and

the experimental methodologies employed in its characterization, tailored for researchers,

scientists, and professionals in drug development.

Core Compound Details
Egfr-IN-35 is an acrylamide derivative with the chemical formula C25H24ClN7O2 and a

molecular weight of 489.96 g/mol . Its unique structure enables it to act as a potent anti-tumor

agent with potential for low toxic side effects.

Identifier Value

Chemical Name Egfr-IN-35

CAS Number 2711105-57-4

Molecular Formula C25H24ClN7O2

Molecular Weight 489.96

Synonyms
EGFR-IN-35 is referenced as compound 11 in

patent WO2021185348A1.
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Primary Target and Mechanism of Action
The primary molecular target of Egfr-IN-35 is the Epidermal Growth Factor Receptor (EGFR), a

transmembrane tyrosine kinase receptor that is a pivotal regulator of cellular processes,

including proliferation, differentiation, and survival.[1] Dysregulation of EGFR signaling, often

through overexpression or mutation, is a well-established driver in the progression of various

cancers, most notably non-small cell lung cancer (NSCLC).[2][3]

Egfr-IN-35 functions as a tyrosine kinase inhibitor (TKI). It is designed to compete with

adenosine triphosphate (ATP) for binding to the catalytic domain of the EGFR kinase. This

competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking the

initiation of downstream signaling cascades that promote tumor growth and survival.[1]

EGFR Signaling Pathway
The binding of ligands such as Epidermal Growth Factor (EGF) to EGFR triggers receptor

dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular

domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes,

leading to the activation of multiple downstream signaling pathways critical for cell growth and

proliferation.
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Figure 1: Simplified EGFR Signaling Pathway and the inhibitory action of Egfr-IN-35.

Quantitative Data
Specific quantitative data regarding the biological activity of Egfr-IN-35, such as IC50 values

against various EGFR mutations and cell lines, are detailed within the patent documentation

WO2021185348A1. Researchers are directed to this patent for comprehensive data tables.

Experimental Protocols
The characterization of Egfr-IN-35 and its inhibitory effects on EGFR would typically involve a

series of established experimental protocols. While the specific details for Egfr-IN-35 are

proprietary and contained within its patent filing, the following outlines the general

methodologies that would be employed in the evaluation of such a compound.
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Kinase Inhibition Assays
Objective: To determine the in vitro potency of Egfr-IN-35 against wild-type and mutant EGFR

kinases.

Typical Protocol:

Recombinant human EGFR kinase domains (wild-type and various mutant forms) are

incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a suitable buffer

system.

Egfr-IN-35 is added in a range of concentrations to determine its inhibitory effect on the

kinase activity.

The reaction is allowed to proceed for a defined period at a controlled temperature.

The extent of substrate phosphorylation is quantified. This can be achieved through various

methods, such as:

Radiometric assays: Using [γ-32P]ATP and measuring the incorporation of the radioactive

phosphate into the substrate.

Luminescence-based assays: Employing ATP-dependent luciferase systems to measure

ATP consumption.

Fluorescence-based assays: Using phosphorylation-specific antibodies in techniques like

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or fluorescence

polarization.

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration.
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Figure 2: General workflow for an in vitro kinase inhibition assay.

Cellular Proliferation Assays
Objective: To assess the effect of Egfr-IN-35 on the growth of cancer cell lines that are

dependent on EGFR signaling.
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Typical Protocol:

Cancer cell lines with known EGFR status (e.g., NSCLC cell lines with activating mutations

or overexpression) are seeded in multi-well plates.

After allowing the cells to adhere, they are treated with a serial dilution of Egfr-IN-35.

The cells are incubated for a period of 48 to 72 hours.

Cell viability or proliferation is measured using one of several standard methods:

MTT or MTS assays: These colorimetric assays measure the metabolic activity of the

cells, which is proportional to the number of viable cells.

CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of

metabolically active cells.

Direct cell counting: Using a hemocytometer or an automated cell counter.

The concentration of Egfr-IN-35 that inhibits cell growth by 50% (GI50) is determined from

the dose-response curves.

Western Blot Analysis
Objective: To confirm the mechanism of action of Egfr-IN-35 by observing its effect on the

phosphorylation of EGFR and downstream signaling proteins.

Typical Protocol:

EGFR-dependent cancer cells are treated with Egfr-IN-35 at various concentrations for a

specified time.

The cells are then stimulated with EGF to induce EGFR phosphorylation.

Cells are lysed to extract total proteins.

Protein concentrations are determined using a method such as the Bradford or BCA assay.
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Equal amounts of protein from each sample are separated by size using SDS-PAGE

(Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis).

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

The membrane is incubated with primary antibodies specific for phosphorylated EGFR (p-

EGFR), total EGFR, phosphorylated downstream targets (e.g., p-Akt, p-ERK), and total

downstream targets. A loading control antibody (e.g., β-actin or GAPDH) is also used to

ensure equal protein loading.

The membrane is then incubated with corresponding secondary antibodies conjugated to an

enzyme (e.g., HRP) or a fluorophore.

The protein bands are visualized using chemiluminescence or fluorescence imaging. The

intensity of the bands corresponding to the phosphorylated proteins is compared between

treated and untreated samples.

Conclusion
Egfr-IN-35 is a promising, potent inhibitor of EGFR with potential applications in oncology. Its

characterization relies on a suite of established in vitro and cellular assays to determine its

potency and mechanism of action. For detailed quantitative data and specific experimental

protocols, researchers are encouraged to consult the primary patent literature. This technical

guide serves as a foundational resource for understanding the core attributes of this novel

compound and the experimental framework for its evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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